molecular formula C15H13ClN2O3S B2668616 N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide CAS No. 1445755-78-1

N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide

Cat. No. B2668616
CAS RN: 1445755-78-1
M. Wt: 336.79
InChI Key: PXLAOJYDELVCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

1. Chemical Structure and Molecular Interactions

The study of molecular structures and interactions is a critical area of research involving N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide. For instance, Tanusri Dey et al. (2015) analyzed the crystal structures of nimesulide triazole derivatives, including methanesulfonamide derivatives, to understand intermolecular interactions and molecular geometry (Dey et al., 2015). In another study by the same group in 2016, they conducted a structural analysis of three nimesulide derivatives, examining their intermolecular interactions and molecular surface electrostatic potentials (Dey et al., 2016).

2. Synthesis and Chemical Reactions

The synthesis and chemical reactions of compounds similar to N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide have been explored in several studies. For example, Craig et al. (2000) described the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via cyclisation reactions (Craig et al., 2000). Additionally, a study by Králová et al. (2019) on the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides, derived from serine and threonine, provides insight into the potential synthesis pathways of similar compounds (Králová et al., 2019).

properties

IUPAC Name

N-[3-[(E)-3-(6-chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-22(20,21)18-13-4-2-3-12(9-13)14(19)7-5-11-6-8-15(16)17-10-11/h2-10,18H,1H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLAOJYDELVCCI-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[3-(6-chloropyridin-3-yl)prop-2-enoyl]phenyl}methanesulfonamide

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